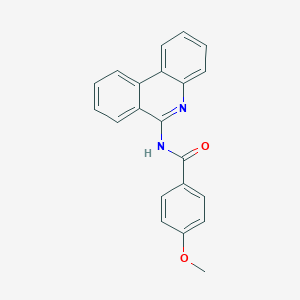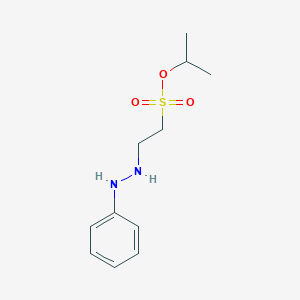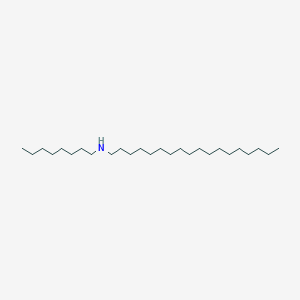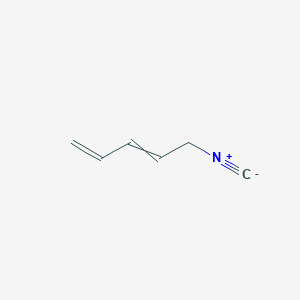![molecular formula C21H28NO3P B14517115 Diethyl [9-(butylamino)-9H-fluoren-9-YL]phosphonate CAS No. 62614-07-7](/img/structure/B14517115.png)
Diethyl [9-(butylamino)-9H-fluoren-9-YL]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl [9-(butylamino)-9H-fluoren-9-YL]phosphonate is an organophosphorus compound that features a phosphonate group attached to a fluorenyl moiety with a butylamino substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [9-(butylamino)-9H-fluoren-9-YL]phosphonate typically involves the reaction of 9H-fluorene derivatives with diethyl phosphite in the presence of a suitable base. One common method is the Arbuzov reaction, where a phosphite ester reacts with an alkyl halide to form the corresponding phosphonate. The reaction conditions often include the use of a palladium catalyst and microwave irradiation to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl [9-(butylamino)-9H-fluoren-9-YL]phosphonate undergoes various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus center, leading to the formation of new phosphonate derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve moderate temperatures and the use of solvents like dichloromethane or acetonitrile .
Major Products
The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted phosphonates, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
Diethyl [9-(butylamino)-9H-fluoren-9-YL]phosphonate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to form new carbon-phosphorus bonds.
Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme activities and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of diethyl [9-(butylamino)-9H-fluoren-9-YL]phosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit or modulate enzyme activities. This interaction can affect various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include diethyl phosphite, diethyl phosphonate, and other fluorenyl phosphonates. These compounds share structural similarities but differ in their specific substituents and functional groups .
Uniqueness
Diethyl [9-(butylamino)-9H-fluoren-9-YL]phosphonate is unique due to the presence of the butylamino group, which can enhance its reactivity and specificity in chemical reactions. This structural feature distinguishes it from other phosphonates and contributes to its diverse applications in research and industry .
Propriétés
Numéro CAS |
62614-07-7 |
|---|---|
Formule moléculaire |
C21H28NO3P |
Poids moléculaire |
373.4 g/mol |
Nom IUPAC |
N-butyl-9-diethoxyphosphorylfluoren-9-amine |
InChI |
InChI=1S/C21H28NO3P/c1-4-7-16-22-21(26(23,24-5-2)25-6-3)19-14-10-8-12-17(19)18-13-9-11-15-20(18)21/h8-15,22H,4-7,16H2,1-3H3 |
Clé InChI |
VGZUJVPFHIGHON-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC1(C2=CC=CC=C2C3=CC=CC=C31)P(=O)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{4-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]phenyl}(morpholin-4-yl)methanone](/img/structure/B14517032.png)



![1H-Benzimidazole, 2-[2-(ethylthio)phenyl]-](/img/structure/B14517055.png)
![Prop-2-en-1-yl [([1,1'-biphenyl]-4-yl)oxy]acetate](/img/structure/B14517057.png)
![Benzoic acid, 4-[(5-amino-1H-tetrazol-1-yl)methyl]-](/img/structure/B14517059.png)


![Ethyl 2-(methylsulfanyl)pyrrolo[2,1-A]isoquinoline-1-carboxylate](/img/structure/B14517081.png)
![2-[(2-Aminoethyl)amino]tetradecanoic acid](/img/structure/B14517084.png)

![5-[Bis(2-fluoroethyl)amino]-4-methoxy-1-methylpyrimidin-2(1H)-one](/img/structure/B14517089.png)

